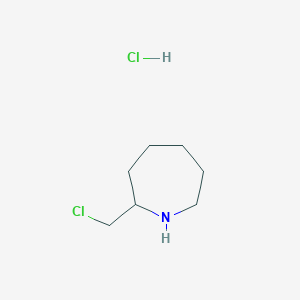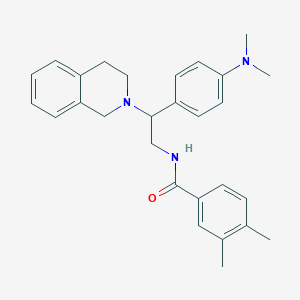
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C28H33N3O and its molecular weight is 427.592. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide and related compounds are synthesized through various chemical reactions, including co-cyclizations and cascade arylchloromethylation, to explore their chemical properties and potential applications:
- The synthesis involves complex reactions that produce a variety of compounds, including isoindolines, isoindolinones, and dihydroisoquinolinones, demonstrating the versatility and potential for generating pharmacologically relevant structures (Duckworth et al., 1996).
Potential Antitumor Agents
Research into the anticancer properties of related compounds has shown promising results, indicating the potential of these compounds as therapeutic agents:
- Phenyl-substituted derivatives have been evaluated for their in vivo antitumor activity, revealing that certain modifications can significantly influence their DNA-intercalating abilities and, consequently, their efficacy as anticancer agents (Atwell et al., 1989).
Topoisomerase I-Targeting Activity
The evaluation of the effects of substituents on the activity and cytotoxicity of certain compounds has provided insights into their mechanism of action, particularly their interaction with topoisomerase I, an enzyme critical in DNA replication and transcription:
- Studies have shown that specific substitutions can enhance topoisomerase I-targeting activity and cytotoxicity, offering a pathway for the development of novel anticancer agents (Ruchelman et al., 2004).
Central Nervous System Activity
Research has also explored the potential of these compounds to act on the central nervous system, indicating the broad spectrum of therapeutic applications:
- The study of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines suggests their dopamine agonist properties, which could be beneficial in treating disorders related to dopamine dysfunction (Jacob et al., 1981).
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O/c1-20-9-10-24(17-21(20)2)28(32)29-18-27(23-11-13-26(14-12-23)30(3)4)31-16-15-22-7-5-6-8-25(22)19-31/h5-14,17,27H,15-16,18-19H2,1-4H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSZTLQIHMEWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2995540.png)
![Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate](/img/structure/B2995541.png)
![1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2995542.png)
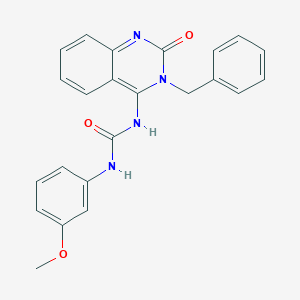
![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2995544.png)
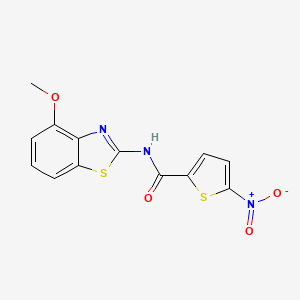
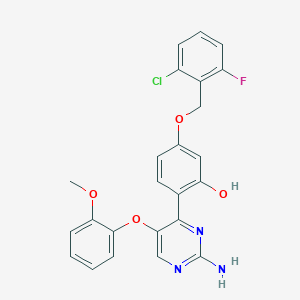
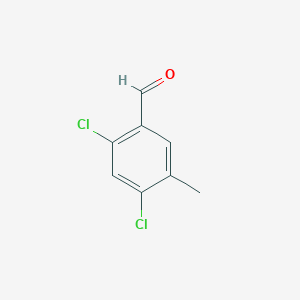
![ethyl 3-{[(4-ethoxyphenyl)acetyl]amino}-1H-indole-2-carboxylate](/img/structure/B2995550.png)
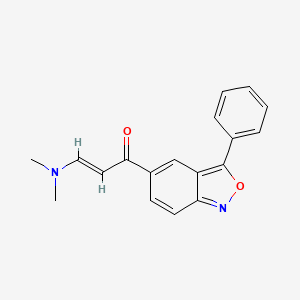
![tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2995553.png)
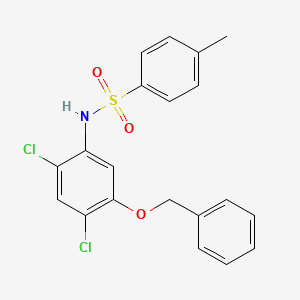
![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)
